molecular formula C13H15ClN2O B1529031 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803584-63-5

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B1529031
M. Wt: 250.72 g/mol
InChI Key: HIVDXLCLDDKTOI-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and its role or uses in various industries or research might also be included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Formation and Reactivity of Dihydropyridine Derivatives

Dihydropyridines, including structures similar to 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride, have been extensively studied for their formation processes and reactivity. For instance, the formation of heterocyclic aromatic amines like PhIP through reactions involving phenylacetaldehyde and 2-phenylethylamine demonstrates the reactivity of related compounds under thermal conditions (Zöchling & Murkovic, 2002). Such insights are crucial for understanding the chemical pathways and potential applications of dihydropyridines in synthetic chemistry.

Catalytic Reductions and Synthesis

Research into chiral bridged macrocyclic 1,4-dihydropyridines explores their potential for enantioselective reductions, indicating the utility of dihydropyridine derivatives in asymmetric synthesis (Talma et al., 1985). This application is vital for the development of pharmaceuticals and complex organic molecules, showcasing the versatility of dihydropyridine derivatives in catalysis and organic synthesis.

Biomedical Applications

Dihydropyridine derivatives are also explored for their biomedical potentials, such as inhibitors for specific enzymes. For example, elastase inhibitors based on 1,4-bisphenyl-1,4-dihydropyridine derivatives offer insights into the therapeutic applications of these compounds in treating chronic diseases (Reboud-Ravaux, 2004). Moreover, the study of hydroxylated dihydropyridine analogs inhibiting dihydropteridine reductase highlights their significance in neurochemical research and potential therapeutic applications (Abell et al., 1984).

Synthesis and Functionalization

The modular synthesis of chiral 1,2-dihydropyridines showcases advanced methodologies in organic chemistry, facilitating the creation of structurally diverse compounds (Mu et al., 2021). Such strategies enable the exploration of new materials and molecules with potential applications in drug development and material science.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important for handling, storage, and disposal of the compound.


Future Directions

This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its role in certain reactions, or its effects in biological systems.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(2-amino-2-phenylethyl)pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16;/h1-9,12H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVDXLCLDDKTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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